6-Amino-5-nitropyrimidine-4-thiol
Overview
Description
6-Amino-5-nitropyrimidine-4-thiol is a heterocyclic compound with the molecular formula C4H4N4O2S and a molecular weight of 172.17 g/mol It is characterized by the presence of an amino group at the 6th position, a nitro group at the 5th position, and a thiol group at the 4th position on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-nitropyrimidine-4-thiol typically involves the nitration of 6-amino-4-thiopyrimidine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The nitration reaction is carried out at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar nitration techniques as those used in laboratory settings. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-nitropyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 4,6-diaminopyrimidine-5-thiol.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 4,6-Diaminopyrimidine-5-thiol.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
6-Amino-5-nitropyrimidine-4-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 6-Amino-5-nitropyrimidine-4-thiol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the nitro group may participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-thiopyrimidine: Lacks the nitro group at the 5th position.
5-Nitro-2-thiouracil: Contains a similar nitro and thiol group arrangement but differs in the ring structure.
4,6-Diaminopyrimidine-5-thiol: Formed by the reduction of 6-Amino-5-nitropyrimidine-4-thiol.
Uniqueness
This compound is unique due to the presence of both an amino group and a nitro group on the pyrimidine ring, along with a thiol group.
Properties
IUPAC Name |
6-amino-5-nitro-1H-pyrimidine-4-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O2S/c5-3-2(8(9)10)4(11)7-1-6-3/h1H,(H3,5,6,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZNXKPARWLUIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)C(=C(N1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377899 | |
Record name | 6-amino-5-nitropyrimidine-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13754-21-7 | |
Record name | 6-Amino-5-nitro-4(3H)-pyrimidinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13754-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 409301 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC409301 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-amino-5-nitropyrimidine-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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